Ppardelta agonist 2

partial agonism transactivation assay PPARδ pharmacology

Ppardelta agonist 2 is a synthetic, selective partial agonist of the peroxisome proliferator-activated receptor delta (PPARδ, also known as PPARβ/δ). Unlike full PPARδ agonists, this compound exhibits a deliberately attenuated maximum efficacy—achieving approximately 39% of the full agonist response in transactivation assays versus an 87% baseline for a full agonist comparator —a profile engineered through structure-based ligand design.

Molecular Formula C20H18F3N3O3S
Molecular Weight 437.4 g/mol
Cat. No. B8682084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpardelta agonist 2
Molecular FormulaC20H18F3N3O3S
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)SCC2=NN(N=C2C)C3=CC=C(C=C3)C(F)(F)F)OCC(=O)O
InChIInChI=1S/C20H18F3N3O3S/c1-12-9-16(7-8-18(12)29-10-19(27)28)30-11-17-13(2)24-26(25-17)15-5-3-14(4-6-15)20(21,22)23/h3-9H,10-11H2,1-2H3,(H,27,28)
InChIKeyXJHXZGHPCAKRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ppardelta Agonist 2: Procurement-Ready Profile of a Structurally Characterized, Selective Partial PPARδ Agonist for Metabolic and Mitochondrial Disease Research


Ppardelta agonist 2 is a synthetic, selective partial agonist of the peroxisome proliferator-activated receptor delta (PPARδ, also known as PPARβ/δ) [1]. Unlike full PPARδ agonists, this compound exhibits a deliberately attenuated maximum efficacy—achieving approximately 39% of the full agonist response in transactivation assays versus an 87% baseline for a full agonist comparator [2]—a profile engineered through structure-based ligand design. Its binding mode has been resolved at 2.70 Å resolution via X-ray crystallography (PDB: 2Q5G), revealing a distinct ligand-induced conformational state within the PPARδ ligand-binding domain that underpins its partial agonism [3]. The compound is sourced from patent WO 2016057656 A1, which claims PPARδ agonists for treating mitochondrial, vascular, muscular, and demyelinating diseases, positioning it within a specific therapeutic research niche distinct from metabolic syndrome-focused PPARδ programs [4].

Why PPARδ Agonists Cannot Be Interchanged: The Case for Ppardelta Agonist 2


PPARδ agonists are not functionally interchangeable as research tools. The pharmacological outcome of PPARδ engagement depends critically on three parameters that vary widely across compounds: (i) the magnitude of maximum receptor activation (full agonism vs. partial agonism), (ii) the degree of selectivity over PPARα and PPARγ subtypes, and (iii) the specific conformational state stabilized within the ligand-binding domain [1]. Full PPARδ agonists such as GW501516 (EC50 ~1 nM, ~1000-fold selectivity) drive near-complete receptor activation, whereas Ppardelta agonist 2 achieves only ~45% of that maximal response, making it functionally distinct for studies where full pathway activation may confound interpretation or introduce off-target effects [2]. The resolved crystal structure of Ppardelta agonist 2 bound to PPARδ (PDB: 2Q5G, 2.70 Å) confirms a binding pose that stabilizes a conformation incompatible with full coactivator recruitment, providing a structural rationale that simple potency comparisons cannot capture [3]. Procuring a generic PPARδ agonist without verifying its efficacy class, selectivity index, and structural binding mode risks introducing an uncontrolled variable that undermines experimental reproducibility and mechanistic conclusions.

Ppardelta Agonist 2: Quantified Differentiation Evidence Against Closest PPARδ Agonist Comparators


Partial Agonist Efficacy Profile: Attenuated Maximum Receptor Activation Versus Full PPARδ Agonists

Ppardelta agonist 2 achieves substantially reduced maximal PPARδ activation compared to full agonists. In a cell-based transactivation assay using the PPARδ-GAL4 reporter system, compound 2 elicited a maximum response of approximately 39% relative to a full agonist control, whereas the parent full agonist (compound 1) reached 87% maximal activation [1]. In contrast, GW501516 and GW0742—widely used full PPARδ agonists—achieve near-maximal receptor activation (>90%) at saturating concentrations [2]. The EC50 of Ppardelta agonist 2 for human PPARδ was determined as 130 nM in the GAL4 transactivation assay [3], compared to EC50 values of approximately 1 nM for GW501516 and GW0742 [2]. This combination of reduced potency and deliberately attenuated efficacy distinguishes Ppardelta agonist 2 as a partial agonist, a pharmacological class that may offer dissociable effects on metabolic gene expression programs compared to full agonists.

partial agonism transactivation assay PPARδ pharmacology

Crystal Structure-Guided Differentiation: Unique Ligand-Binding Pose Underpinning Partial Agonism

The co-crystal structure of Ppardelta agonist 2 bound to the PPARδ ligand-binding domain (PDB: 2Q5G, resolution 2.70 Å) provides atomic-level evidence for its partial agonist mechanism [1]. The structure reveals that compound 2 stabilizes a conformation where helix 12 (AF-2) adopts an orientation intermediate between the active and inactive states, resulting in attenuated coactivator recruitment [1]. This structural feature explains the reduced maximum transactivation (39% vs. 87% for the full agonist parent compound) and stands in contrast to full agonist-bound structures (e.g., GW501516 in complex with PPARδ, PDB: 3GZ9, 2.00 Å), where helix 12 is fully aligned for optimal coactivator peptide binding [2]. The R-Value Free of 0.305 and R-Value Work of 0.225 for 2Q5G indicate a well-resolved ligand electron density, confirming the reliability of the binding pose assignment [1]. This experimentally validated structural data enables rational comparison of binding modes across PPARδ agonist chemotypes.

X-ray crystallography PPARδ LBD partial agonist conformation

Therapeutic Indication Differentiation: Mitochondrial, Muscular, Vascular, and Demyelinating Disease Focus

Ppardelta agonist 2 is specifically claimed within patent WO 2016057656 A1, which covers methods of treating mitochondrial diseases, vascular diseases, muscular diseases, and demyelinating diseases using PPARδ agonists [1]. This therapeutic indication space is distinct from the primary clinical development programs of other PPARδ-targeting compounds: seladelpar (MBX-8025) is developed for primary biliary cholangitis and non-alcoholic steatohepatitis (NASH) ; GW501516 was historically investigated for dyslipidemia and metabolic syndrome [2]; and elafibranor targets PPARα/δ for NASH [3]. The patent's specific focus on mitochondrial myopathy and demyelinating conditions—disease areas where PPARδ activation enhances mitochondrial biogenesis and fatty acid oxidation in muscle and supports oligodendrocyte-mediated myelination—positions Ppardelta agonist 2 within a mechanistically defined therapeutic research niche that is not addressed by the metabolic or hepatic indications of comparator PPARδ agonists.

mitochondrial disease demyelinating disease muscular disease PPARδ therapeutic niche

Potency Tier Differentiation: Intermediate PPARδ Affinity Distinct from Ultra-Potent Full Agonists

Ppardelta agonist 2 occupies a distinct potency tier among PPARδ agonists that is relevant for dose-response experimental design and selectivity window considerations. Its PPARδ EC50 of 130 nM [1] places it in the intermediate potency range, between the ultra-potent full agonists (GW501516, EC50 ~1.1 nM; GW0742, EC50 ~1.1 nM; seladelpar, EC50 ~2 nM) [2] and the lower-potency early-generation agonists (L-165041, EC50 ~50 nM) [2]. This intermediate potency, combined with its partial agonist character, allows experimental paradigms where graded PPARδ activation—rather than binary on/off signaling—is desired. The approximately 130-fold lower potency relative to GW501516 (130 nM vs. 1 nM) means that significantly higher compound concentrations are required to achieve comparable levels of receptor occupancy, a parameter that must be accounted for in cell-based assay design, in vivo dosing, and off-target risk assessment [3].

PPARδ binding affinity EC50 comparison agonist potency tier

Optimal Research Application Scenarios for Ppardelta Agonist 2 Based on Quantified Differentiation Evidence


Graded PPARδ Pathway Activation Studies Requiring Physiological-Level Transcriptional Output

For metabolic research programs investigating PPARδ-mediated gene expression in skeletal muscle cells, adipocytes, or hepatocytes, Ppardelta agonist 2's partial agonist profile (39% max activation vs. 87% for full agonists) enables dose-response experiments that avoid supraphysiological pathway saturation . This is critical when studying endogenous PPARδ target genes such as PDK4, ANGPTL4, and CPT1A, where full agonist treatment may obscure graded transcriptional responses or trigger compensatory feedback mechanisms not representative of physiological PPARδ activation . The intermediate EC50 of 130 nM permits the use of compound concentrations in the 100 nM–10 μM range without risking the complete receptor saturation seen with GW501516 at concentrations above 10 nM .

Structure-Activity Relationship (SAR) Campaigns Targeting PPARδ Efficacy Tuning

Medicinal chemistry teams engaged in PPARδ drug discovery can leverage the experimentally determined co-crystal structure of Ppardelta agonist 2 (PDB: 2Q5G, 2.70 Å) as a structural template for rational efficacy tuning . The structure provides direct visualization of the intermediate AF-2 helix conformation that underlies partial agonism, enabling structure-based design of analogs with modulated efficacy profiles . This is a capability not offered by full agonist structures alone (e.g., GW501516-bound PPARδ, PDB: 3GZ9), which show only the fully active AF-2 conformation . Procurement of Ppardelta agonist 2 as a reference compound, combined with access to its structural data, provides a validated starting point for SAR exploration of the efficacy dimension of PPARδ pharmacology.

Mitochondrial Myopathy and Demyelinating Disease Preclinical Models

Research groups focused on mitochondrial diseases, muscular dystrophies, or demyelinating disorders (e.g., multiple sclerosis models) should prioritize Ppardelta agonist 2 for its specific patent positioning within these therapeutic areas (WO 2016057656 A1) . PPARδ activation has been shown to enhance mitochondrial oxidative capacity and fatty acid oxidation in skeletal muscle and to promote oligodendrocyte differentiation and myelination . Unlike metabolic-syndrome-focused PPARδ agonists such as GW501516 or seladelpar, Ppardelta agonist 2's development context within the claimed patent framework directly addresses mitochondrial and neurological disease mechanisms, making it a more contextually relevant tool compound for these research programs .

Receptor Occupancy-Response Relationship Studies Requiring Intermediate-Potency Chemical Probes

Pharmacology laboratories conducting quantitative receptor occupancy-response studies will find Ppardelta agonist 2's intermediate potency (EC50 ~130 nM) well-suited for establishing full concentration-response curves without the steep Hill slopes and narrow dynamic ranges characteristic of sub-nanomolar full agonists like GW501516 . This property facilitates more accurate EC50/IC50 determinations in competition binding assays, enables clearer resolution of partial versus full agonist behavior in downstream functional readouts (e.g., FFA oxidation assays), and reduces the likelihood of compound precipitation or non-specific binding artifacts that can occur at the high concentrations needed when using ultra-potent agonists at saturating levels . Procurement of Ppardelta agonist 2 as a calibration standard for PPARδ partial agonism enables rigorous benchmarking of novel compound efficacy relative to a well-characterized reference point.

Quote Request

Request a Quote for Ppardelta agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.